molecular formula C17H22O B3045147 5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one CAS No. 102296-82-2

5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one

Cat. No.: B3045147
CAS No.: 102296-82-2
M. Wt: 242.36 g/mol
InChI Key: HHYYDVAFVOGXBT-UHFFFAOYSA-N
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Description

5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one is a synthetic ketone fragrance also known as OTNE (octahydrotetramethyl acetophenone) and by other commercial trade names such as: Iso E Super, Iso Gamma Super, Anthamber, Amber Fleur, Boisvelone, Iso Ambois, Amberlan, Iso Velvetone, Orbitone, Amberonne . It is a synthetic woody odorant and is used as a fragrance ingredient in perfumes, laundry products, and cosmetics .


Synthesis Analysis

The synthesis of this compound can be achieved from 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene and Acryloyl chloride . The synthesis process involves a Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride to give a monocyclic intermediate that is cyclized in the presence of 85% phosphoric acid .


Molecular Structure Analysis

The molecular formula of this compound is C17H22O . The molecular weight is 242.36 .


Physical and Chemical Properties Analysis

This compound is a colorless to a pale yellow liquid . It has a density of 0.964 (at 20 °C), a melting point of < −20 °C, and a boiling point of 134 °C . Its log P value is 5.65 .

Scientific Research Applications

Environmental and Health Implications

5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one, as a compound related to naphthalene structures, has been implicated in various environmental and health studies. The compound and its derivatives are recognized for their interaction with biological cations, anions, and macromolecules like DNA, enzymes, and receptors, making them significant in medicinal applications. Naphthalene compounds, in general, are a critical subject in environmental health due to their potential toxicity and presence in various ecosystems. Specifically, they are pollutants of great concern due to potential toxicity, mutagenicity, and carcinogenicity, with microbial degradation representing a major mechanism for ecological recovery of contaminated sites (Gong et al., 2016), (Peng et al., 2008).

Diagnostic and Pathological Applications

The compound's relation to naphthalene structures has led to applications in the development of diagnostic agents and pathological probes. Naphthalimide-derived compounds, in particular, have shown extensive potential in medicinal applications due to their interactive nature with various biological entities, potentially useful in real-time detection of ions and biomolecules, understanding biological processes, and determining pharmacological and pharmacokinetic properties (Gong et al., 2016).

Microbial Degradation and Environmental Recovery

The compound's relation to naphthalene has prompted research into microbial degradation as a means for environmental recovery from pollution by such compounds. Microorganisms play a significant role in the degradation of polycyclic aromatic hydrocarbons like naphthalene, contributing to ecological recovery of contaminated sites. This degradation is of particular interest due to its economic, pollution-free nature, and efficiency in certain microbial strains like Pseudomonas putida ND6 (Peng et al., 2008), (Song et al., 2018).

Properties

IUPAC Name

5,5,8,8-tetramethyl-1,2,6,7-tetrahydrocyclopenta[b]naphthalen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O/c1-16(2)7-8-17(3,4)14-10-12-11(9-13(14)16)5-6-15(12)18/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYYDVAFVOGXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=C3CCC(=O)C3=C2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632566
Record name 5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102296-82-2
Record name 5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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